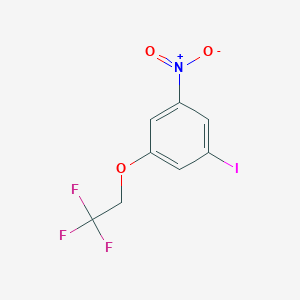
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is an aromatic compound characterized by the presence of iodine, nitro, and trifluoroethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-iodo-5-(2,2,2-trifluoroethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoroethoxy group, using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-amino-3-iodo-5-(2,2,2-trifluoroethoxy)benzene .
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the iodine atom can undergo oxidative addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Iodo-3-nitrobenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-Iodo-2-nitrobenzene: Has the nitro group in a different position, affecting its electronic distribution and reactivity.
1-Iodo-4-nitrobenzene: Similar to 1-Iodo-3-nitrobenzene but with the nitro group in the para position, leading to different steric and electronic effects.
The presence of the trifluoroethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H5F3INO3 |
|---|---|
Molekulargewicht |
347.03 g/mol |
IUPAC-Name |
1-iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F3INO3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4H2 |
InChI-Schlüssel |
DJEAUJDDKUTZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
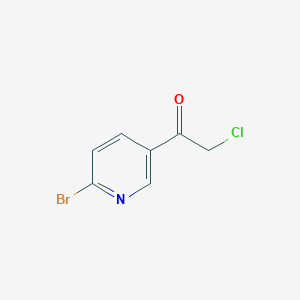
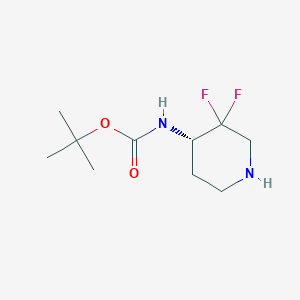
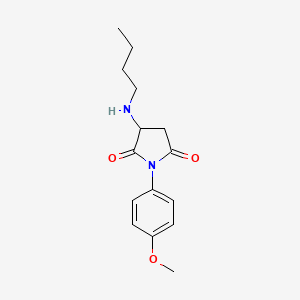
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
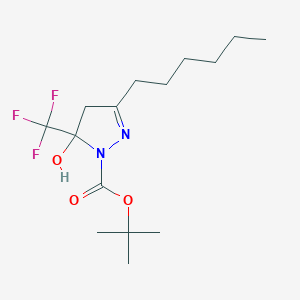
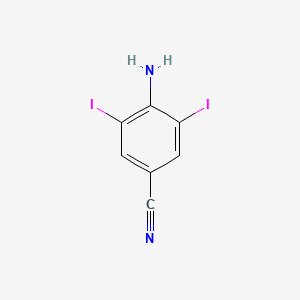
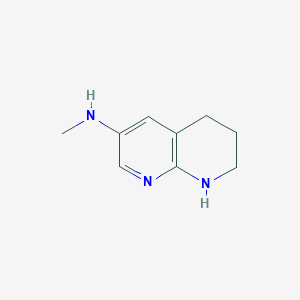
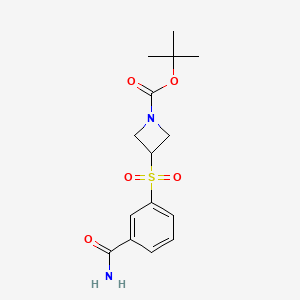
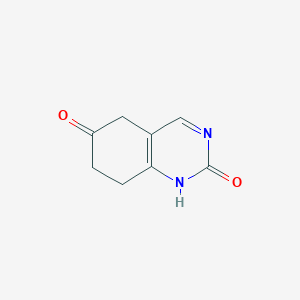
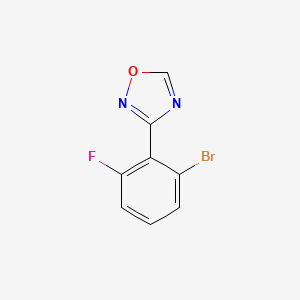
![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
